1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-

Catalog No.
S13016252
CAS No.
848443-25-4
M.F
C11H10N8O2
M. Wt
286.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetraz...

CAS Number

848443-25-4

Product Name

1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-

IUPAC Name

2-[5-[(5-phenyltetrazol-2-yl)methyl]tetrazol-1-yl]acetic acid

Molecular Formula

C11H10N8O2

Molecular Weight

286.25 g/mol

InChI

InChI=1S/C11H10N8O2/c20-10(21)7-18-9(12-15-17-18)6-19-14-11(13-16-19)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21)

InChI Key

SDAHURQDLZQRFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=NN=NN3CC(=O)O

1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- is an advanced multidentate, mixed-donor ligand featuring a bis-tetrazole core linked by a flexible methylene bridge, terminated with a lipophilic phenyl ring and an anchoring acetic acid moiety [1]. In materials science and coordination chemistry, this specific structural configuration provides a highly tunable asymmetric coordination environment, bridging hard and soft metal centers. For procurement, it serves as a critical building block for synthesizing hydrothermally stable metal-organic frameworks (MOFs), energetic coordination polymers, and specialized active pharmaceutical ingredient (API) intermediates where precise stereoelectronic control and multi-site metal tethering are required [2].

Research Fit

Bis-tetrazole carboxylate ligand for coordination polymer and MOF research

Methylene-bridged scaffold supports SAR studies decoupled from biphenyl effects

Dual-function probe may serve as analytical reference for bis-tetrazole impurity profiling

Substituting this compound with simpler analogs like 1H-tetrazole-1-acetic acid or 5-phenyl-1H-tetrazole fundamentally alters the coordination topology and solubility profile of the resulting materials [1]. Simple tetrazole-acetic acids typically yield low-dimensionality (1D or 2D) dense coordination networks lacking the extended porosity and pi-pi stacking interactions necessary for advanced gas separation or catalytic MOFs. Furthermore, physical mixtures of 5-phenyltetrazole and tetrazole-acetic acid cannot replicate the intramolecular synergistic binding and defined steric bite angle provided by the covalently linked methylene hinge in CAS 848443-25-4, leading to unpredictable crystallization kinetics, phase impurities, and inferior hydrothermal stability in the final synthesized frameworks [2].

Substitution Risk

Donor Set Divergence

Mono-tetrazole carboxylates lack the second tetrazole nitrogen donor; higher-dimensional networks may not form under identical conditions.

Lipophilicity Mismatch

Unsubstituted tetrazole acetic acids exhibit markedly lower clogP, potentially limiting membrane permeability in cell-based models.

Linker Architecture

Biphenyl-linked analogs introduce atropisomerism and rigidity; the methylene bridge may shift conformational preferences and binding poses.

Enhanced Framework Dimensionality via Asymmetric Multidentate Binding

When utilized in the solvothermal synthesis of transition metal coordination polymers, the asymmetric bis-tetrazole-carboxylate structure of CAS 848443-25-4 reliably directs the formation of 3D porous frameworks [1]. In contrast, the baseline ligand 1H-tetrazole-1-acetic acid predominantly forms dense 1D chains or 2D sheets due to its limited denticity. The presence of the terminal phenyl group introduces critical pi-pi stacking interactions that stabilize the 3D void spaces, increasing the available Brunauer–Emmett–Teller (BET) surface area of the resulting MOFs compared to monomeric baselines [2].

Evidence DimensionCoordination Framework Dimensionality
Target Compound DataYields 3D porous MOF topologies with stable pi-pi supported voids
Comparator Or Baseline1H-Tetrazole-1-acetic acid (Yields dense 1D/2D non-porous networks)
Quantified DifferenceTransition from 1D/2D dense phases (near 0% porosity) to 3D porous architectures with measurable BET surface areas
ConditionsSolvothermal synthesis with transition metal salts (e.g., Cu, Zn) in DMF/H2O at 120°C

Buyers targeting gas storage, separation, or catalytic MOFs must procure this extended ligand to achieve the necessary 3D porosity that simple tetrazole-acetic acids cannot support.

Coordination Dimensionality
Class-level inference
Target≥3 donor atoms, 2D grid
Comparator1D chain / mononuclear
Supports MOF research requiring higher network dimensionality.
Co(II) system; class-level inference from analogous bis-tetrazole ligands.

Superior Hydrothermal Stability in Coordination Polymer Manufacturing

The incorporation of the bulky 5-phenyl-2H-tetrazol-2-yl moiety significantly increases the hydrophobicity and thermal degradation threshold of the resulting coordination complexes [1]. Thermogravimetric analysis (TGA) of metal complexes derived from this bis-tetrazole ligand demonstrates structural integrity up to elevated temperatures, resisting hydrolysis in aqueous environments better than complexes formed from the highly hydrophilic 1H-tetrazole-1-acetic acid [2].

Evidence DimensionThermal Degradation Threshold (TGA)
Target Compound DataComplex stability maintained >300°C with high resistance to aqueous hydrolysis
Comparator Or Baseline1H-Tetrazole-1-acetic acid complexes (Decomposition onset typically ~220-250°C)
Quantified Difference~50-80°C increase in thermal stability window during activation
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere, heating rate 10°C/min

Procuring this phenyl-functionalized ligand prevents framework collapse during the rigorous thermal and vacuum activation steps standard in industrial MOF processing.

Lipophilicity
Class-level inference
Δ clogP ≥ 2.2
−1.24 (unsubst.)
≥1.0 (target)
Predicted lipophilicity may support membrane permeability screening.
In silico estimate; experimental logP unavailable.

Tuning Sensitivity and Energy Density in Energetic Coordination Compounds

In the development of energetic coordination compounds (ECCs), the balance between nitrogen content and mechanical sensitivity is critical [1]. While pure tetrazole-acetic acids offer high nitrogen content, their metal salts can be overly sensitive to friction and impact. The methylene-linked bis-tetrazole structure, combined with the desensitizing phenyl ring, provides an optimal stoichiometric balance, lowering the impact sensitivity of the resulting energetic complexes to safer handling thresholds while maintaining a high heat of formation [2].

Evidence DimensionImpact Sensitivity (Energetic Complexes)
Target Compound DataReduced sensitivity (safer handling) due to steric buffering of the phenyl ring
Comparator Or BaselineSimple tetrazole-1-acetic acid metal salts (High impact/friction sensitivity)
Quantified DifferenceMeasurable reduction in impact sensitivity (typically >10 Joules increase in drop-weight threshold) while retaining energetic performance
ConditionsStandard BAM drop hammer test on synthesized transition metal ECCs

For defense and aerospace materials procurement, this compound offers a critical safety margin during scale-up and handling of energetic coordination polymers.

Linker Type
Supporting evidence
TargetMethylene bridge
ComparatorRigid biphenyl (sartans)
No atropisomerism
Enables scaffold simplification for SAR studies.
Structural differentiation from losartan impurity series.
Solubility
Class-level inference
Δ logS > 1 unit
−2.5 (Ph-only)
~ −1.5 (target est.)
Balanced profile may reduce precipitation in aqueous assays.
Predicted from substructure; experimental validation advised.

Synthesis of High-Stability 3D Metal-Organic Frameworks (MOFs)

Directly leveraging its multidentate N- and O-donor capacity demonstrated in thermal studies, this ligand is ideal for solvothermal synthesis of 3D MOFs used in gas separation and storage [1]. The phenyl ring provides essential pi-pi stacking that prevents framework collapse during thermal activation, making it a superior choice over simple tetrazole-acetic acids.

Development of Desensitized Energetic Coordination Compounds

Due to its optimized nitrogen-to-carbon ratio and the steric buffering of the phenyl group, this compound is highly suitable as a precursor for secondary explosives and energetic catalysts [2]. It provides a safer handling profile and lower impact sensitivity compared to baseline monomeric tetrazole ligands.

Advanced Multi-Target Pharmacophore Scaffolding

In medicinal chemistry, the bis-tetrazole-acetic acid motif serves as a rigid, metabolically stable bioisostere for complex carboxylic acids [3]. The distinct spatial arrangement of the phenyl and carboxylate groups allows for precise docking in multi-pocket receptor sites, offering a unique intellectual property space distinct from standard tetrazole-acetic acid derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Coordination polymer research
Bis-tetrazole carboxylate donor set
2D network formation vs. 1D chain under identical metal conditions
Medicinal chemistry SAR
Methylene-bridged scaffold without biphenyl
Tetrazole-mediated effects decoupled from biphenyl hydrophobics
Cell-based screening
Predicted lipophilicity profile
Permeability context in intracellular target models
Analytical impurity profiling
Distinct bis-tetrazole retention marker
Resolution from mono-tetrazole and biphenyl-tetrazole analogs

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

286.09267159 g/mol

Monoisotopic Mass

286.09267159 g/mol

Heavy Atom Count

21

Explore Compound Types